molecular formula C11H17N3 B1457026 5-(1-Methylpiperidin-4-yl)pyridin-2-amine CAS No. 1346673-25-3

5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Cat. No. B1457026
M. Wt: 191.27 g/mol
InChI Key: HBFJGFXLBSZLIV-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 250-mL single-neck round-bottomed flask was purged with nitrogen and charged with 232b (2.0 g, 9.0 mmol), 10% palladium on carbon (50% wet, 200 mg), and methanol (40 mL). The flask was evacuated, charged with hydrogen gas, and stirred under hydrogen at room temperature for 12 h. The hydrogen was then evacuated and nitrogen was charged to the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 232c (1.6 g, 92.5%), which was used directly in the next step without further purification. MS-ESI: [M+H]+ 192
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
92.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[CH:9]=[CH:10][C:11]([N+:14]([O-])=O)=[N:12][CH:13]=2)[CH2:4][CH2:3]1>[Pd].CO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1CCC(=CC1)C=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas
CUSTOM
Type
CUSTOM
Details
The hydrogen was then evacuated
ADDITION
Type
ADDITION
Details
nitrogen was charged to the flask
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN1CCC(CC1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.